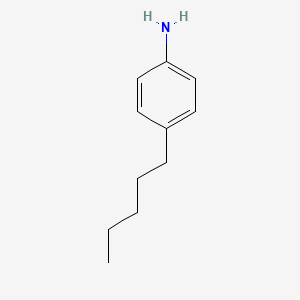

4-Pentylaniline

説明

Contextualization of 4-Pentylaniline within Aromatic Amine Chemistry

Aromatic amines, a class of organic compounds featuring an amino group bonded to an aromatic ring, are fundamental to many areas of chemistry. Aniline (B41778), the simplest aromatic amine, exhibits a rich and diverse chemistry. The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. chemistrysteps.combyjus.com

This compound is a derivative of aniline where a pentyl group (a five-carbon alkyl chain) is attached at the para-position of the benzene ring. cymitquimica.com This substitution significantly influences the molecule's physical and chemical properties. The pentyl group, being an electron-donating group, can further enhance the electron density of the aromatic ring, potentially affecting its reactivity in comparison to unsubstituted aniline. chemistrysteps.com The presence of the alkyl chain also imparts a degree of hydrophobicity to the molecule, influencing its solubility and intermolecular interactions. cymitquimica.com

Significance of the para-Substituted Aniline Moiety in Chemical Design

The para-substitution pattern in aniline derivatives is of particular importance in chemical design for several reasons. It allows for a linear molecular geometry, which is often crucial for the design of materials with specific properties, such as liquid crystals. tandfonline.comannualreviews.org The substituent at the para position can be strategically varied to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity and supramolecular assembly.

In the case of this compound, the pentyl group at the para-position provides a flexible, non-polar tail that can influence the packing of molecules in the solid state or in liquid crystalline phases. soton.ac.uk This control over molecular organization is a key principle in materials science, enabling the development of materials with tailored optical and electronic properties. worldscientific.com

Overview of this compound's Foundational Role in Organic Synthesis and Materials Science

This compound serves as a versatile intermediate in organic synthesis. musechem.com Its amino group can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups. A notable application is its use in the synthesis of azo compounds, such as 4-[(4′-pentyl)azo]phenol, through a diazo-coupling reaction with phenol (B47542). fishersci.atthermofisher.comlookchem.com

In materials science, this compound is a key building block for liquid crystals. cymitquimica.com The combination of the rigid aromatic core and the flexible pentyl chain is a common design motif for calamitic (rod-shaped) liquid crystals. annualreviews.org These materials exhibit phases of matter with properties intermediate between those of conventional liquids and solid crystals, finding applications in display technologies and optical switching devices. tandfonline.comworldscientific.com Furthermore, derivatives of this compound are investigated for their potential use in the synthesis of polymers and other advanced materials. musechem.comontosight.ai

Current Research Trajectories and Emerging Applications of this compound

Current research involving this compound continues to explore its utility in several cutting-edge areas. In the field of supramolecular chemistry, the specific recognition properties of molecules derived from this compound are being investigated. For instance, it has been used in studies on synthetic imine polymerase, where its reaction with 4-pentylbenzaldehyde (B1294691) is catalyzed by hydrogen-bonding oligomers. rsc.org

The development of novel liquid crystalline materials remains a primary focus. Researchers are exploring the synthesis and characterization of new liquid crystals derived from this compound, such as terephthalylidene-bis-4-n-pentylaniline (TBPA), which exhibits a rare smectic F phase. journaldephysique.orgresearchgate.net These studies aim to understand the relationship between molecular structure and mesophase behavior to design materials with specific and desirable properties. Additionally, the catalytic functionalization of the C(sp3)–H bonds in the pentyl chain of this compound is an area of active research, aiming to develop new methods for the selective synthesis of complex organic molecules. rsc.org

Scope and Objectives of the Research Compendium

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The subsequent sections will detail its chemical and physical properties, methods of synthesis, and its specific applications as a precursor in the synthesis of other compounds and in the development of advanced materials. The information presented is based on established scientific literature and is intended to be a resource for researchers and students interested in the chemistry and applications of this important aromatic amine.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H17N | thermofisher.comnih.gov |

| Molecular Weight | 163.26 g/mol | thermofisher.com |

| Appearance | Clear colorless to yellow to orange liquid | thermofisher.com |

| Density | 0.919 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 266.5 °C at 760 mmHg | lookchem.com |

| Refractive Index | 1.53 (lit.) | chemicalbook.comsigmaaldrich.com |

| Solubility | Sparingly soluble in water | fishersci.atchemicalbook.com |

| Flash Point | 113.5 °C | lookchem.com |

Structure

3D Structure

特性

IUPAC Name |

4-pentylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFTWBUZRHAHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040707 | |

| Record name | 4-Pentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33228-44-3 | |

| Record name | 4-Pentylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33228-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ROJ0G9HIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Pentylaniline

Established Synthetic Routes to 4-Pentylaniline

Two primary methods have been historically established for the synthesis of this compound: the direct alkylation of aniline (B41778) and the reduction of a nitrated precursor.

Alkylation of Aniline with Pentyl Halides

The synthesis of this compound can be approached through the Friedel-Crafts alkylation of aniline with a pentyl halide (e.g., 1-chloropentane) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org In this electrophilic aromatic substitution reaction, the Lewis acid activates the pentyl halide, facilitating the generation of a carbocation or a related electrophilic species. masterorganicchemistry.com The aromatic ring of aniline then acts as a nucleophile, attacking the electrophile to form a new carbon-carbon bond.

However, this method is fraught with significant challenges when applied to aniline. The amino group (-NH₂) is a strong Lewis base and reacts with the AlCl₃ catalyst. doubtnut.com This interaction forms a complex that deactivates the aromatic ring towards the desired electrophilic substitution, often leading to very low yields. doubtnut.com Furthermore, the alkyl group is an activating group, meaning the product, this compound, is more reactive than the starting material, aniline. This frequently leads to polyalkylation, where multiple pentyl groups are added to the benzene (B151609) ring, reducing the selectivity and yield of the desired mono-pentylated product. libretexts.orgsaskoer.ca

Reduction of 4-Nitropentylbenzene

A more common and generally more efficient route to this compound involves the reduction of 4-nitropentylbenzene. This two-step approach begins with the Friedel-Crafts alkylation of nitrobenzene (B124822) with a pentyl halide to form 4-nitropentylbenzene. The strongly deactivating nitro group directs the incoming alkyl group primarily to the meta position, so an alternative synthesis of the 4-nitropentylbenzene precursor is often required. Once obtained, the nitro group of 4-nitropentylbenzene is readily reduced to the corresponding primary amine.

This reduction is a standard transformation in organic synthesis and can be achieved with high efficiency using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas (H₂). researchgate.netresearchgate.net This process is typically clean and high-yielding. lboro.ac.uk Alternative reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This pathway is generally preferred for its high selectivity and the avoidance of the polyalkylation and catalyst deactivation issues associated with direct aniline alkylation. rsc.org

Comparative Analysis of Synthetic Efficiencies and Yields

When comparing the two established routes, the reduction of 4-nitropentylbenzene is demonstrably superior to the direct alkylation of aniline for the synthesis of this compound.

Yield and Selectivity: The reduction of 4-nitropentylbenzene typically provides higher yields and greater selectivity. The reaction is specific to the nitro group, leaving the alkylated ring intact and avoiding the formation of isomeric or poly-substituted byproducts. In contrast, Friedel-Crafts alkylation of aniline suffers from low yields due to catalyst deactivation and poor selectivity caused by over-alkylation. libretexts.orgdoubtnut.com

Process Control: The reduction pathway offers better process control. The hydrogenation of a nitro group is a well-understood and reliable reaction. lboro.ac.uk Direct alkylation of aniline is harder to control, with outcomes highly sensitive to reaction conditions and the ratio of reactants and catalyst.

Substrate Scope: While the reduction method requires the prior synthesis of 4-nitropentylbenzene, it represents a more robust and generally applicable strategy for preparing primary anilines with specific alkyl substitution patterns.

Advanced Synthetic Strategies and Catalytic Approaches

Beyond its synthesis, this compound serves as a key building block in advanced organic reactions, particularly in the formation of new carbon-nitrogen bonds catalyzed by transition metals.

Palladium-Catalyzed N-Arylation Reactions Utilizing this compound

This compound is an important coupling partner in palladium-catalyzed N-arylation reactions, commonly known as the Buchwald-Hartwig amination. wikipedia.org This reaction creates a new C-N bond between the nitrogen of an amine and an aryl halide or pseudohalide. numberanalytics.com In a notable application, this compound was used as the amine component in a double N-arylation reaction to synthesize functionalized 2,7-diazacarbazoles from tetra-halogenated 4,4'-bipyridines. beilstein-journals.orgnih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orgsyr.edu

Ligand Effects on Reaction Efficiency and Selectivity (e.g., Xantphos, Biaryl Monophosphines, t-Bu3P, SPhos, XPhos)

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The ligand influences the stability, reactivity, and selectivity of the catalyst. A study on the double N-arylation of a dihalogenated bipyridine with this compound systematically investigated the effect of different ligands on the reaction yield. beilstein-journals.orgnih.gov

The ligands tested included the chelating ligand Xantphos, the bulky monodentate ligand tri-tert-butylphosphine (B79228) (t-Bu₃P), and several sterically hindered biaryl monophosphine ligands (JohnPhos, SPhos, and XPhos). beilstein-journals.orgnih.gov The results demonstrated that bulkier, more electron-rich monophosphine ligands significantly improved the reaction outcome. The chelating Xantphos ligand resulted in a poor yield, while t-Bu₃P and the biaryl monophosphine JohnPhos gave moderate yields. beilstein-journals.orgnih.gov The more sterically demanding biaryl ligands, SPhos and particularly XPhos, provided the best results, with XPhos achieving the optimal yield of 61%. beilstein-journals.orgnih.gov The increased steric bulk of ligands like XPhos is thought to enhance the stability and activity of the palladium catalyst at the high temperatures required for the reaction and to promote the crucial reductive elimination step. beilstein-journals.orgsyr.edu

| Ligand | Ligand Type | Yield (%) | Observation |

|---|---|---|---|

| Xantphos | Bidentate (Chelating) | Poor | Ineffective under the reaction conditions. |

| t-Bu₃P | Monodentate Alkylphosphine | Moderate | Showed moderate catalytic activity. |

| JohnPhos | Biaryl Monophosphine | Moderate | Comparable performance to t-Bu₃P. |

| SPhos | Biaryl Monophosphine | Good | Demonstrated good efficiency. |

| XPhos | Biaryl Monophosphine | 61 | Optimal ligand, providing the highest yield. |

Regioselective Synthesis of Functionalized Diazacarbazoles via Double N-Arylation

The regioselective synthesis of functionalized diazacarbazoles can be achieved through a double N-arylation reaction, a powerful tool in the construction of complex nitrogen-containing heterocyclic compounds. One notable application involves the use of this compound in a palladium-catalyzed double N-arylation of polyhalogenated 4,4'-bipyridines to produce 2,7-diazacarbazoles. acs.orgsioc-journal.cnacs.org This transformation is a site-selective Buchwald-Hartwig double amination, which allows for the formation of specific isomers. acs.org

The reaction's efficiency is highly dependent on the choice of ligand and catalyst system. In a study involving the reaction of a tetra-halogenated 4,4'-bipyridine (B149096) with this compound, several palladium-based catalyst systems were investigated. acs.orgacs.org The use of the Pd–XPhos catalyst system was found to be particularly effective, leading to moderate to good yields of the desired 2,7-diazacarbazole. acs.orgacs.org

The regioselectivity of the double N-arylation is a critical aspect of this synthetic strategy. By carefully selecting the starting materials and reaction conditions, the formation of specific diazacarbazole isomers can be controlled. sioc-journal.cn The resulting functionalized 2,7-diazacarbazoles, bearing the this compound moiety, are of interest for their potential photophysical properties and applications in materials science. acs.org

Table 1: Ligand Efficiency in the Double Amination Reaction with this compound

| Ligand | Catalyst System | Yield of 3a |

| Xantphos (L1) | Pd₂(dba)₃ | Poor |

| t-Bu₃P (L2) | Pd₂(dba)₃ | Moderate |

| JohnPhos (L3) | Pd₂(dba)₃ | Moderate |

| XPhos (L5) | Pd₂(dba)₃ | Good |

Data based on a study of the double amination reaction of 2a with this compound. acs.org

Microwave-Assisted Synthesis Protocols Involving this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.orgnih.gov This approach has been successfully applied to the synthesis of various compounds, including those involving this compound.

One green chemistry approach involves the microwave-assisted N-alkylation of aromatic amines, such as this compound, in water without the need for a catalyst. acs.org This method provides a significant improvement over traditional methods that often require hazardous organic solvents and catalysts. acs.org The use of microwave irradiation in water can lead to high conversion rates and selectivity for the desired mono-N-alkylated product. acs.org For example, the reaction of anilines with alkyl halides under microwave irradiation at elevated temperatures can produce N-alkylanilines in good yields. acs.org

The advantages of MAOS include rapid and uniform heating of the reaction mixture, which can enhance reaction rates and improve product selectivity. nih.govnih.gov These protocols are in line with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous substances. nih.govacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Often prolonged (hours to days) | Significantly shorter (minutes) rsc.orgnih.gov |

| Energy Consumption | Higher | Lower rsc.org |

| Yield | Variable, can be lower | Often higher rsc.orgnih.gov |

| Solvent Use | Often requires organic solvents | Can be performed in greener solvents like water acs.org |

| By-product Formation | Can be significant | Often reduced |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgncl.res.inresearchgate.net The twelve principles of green chemistry provide a framework for developing more environmentally benign synthetic routes. rsc.orgncl.res.inresearchgate.net

Key principles applicable to this compound synthesis include:

Prevention of Waste : Designing synthetic pathways that minimize the formation of by-products is a primary goal. rsc.orgncl.res.in

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ncl.res.in

Use of Safer Solvents and Auxiliaries : Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives like water. ncl.res.inresearchgate.netresearchgate.net

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave synthesis, reduces the environmental and economic impact. rsc.orgncl.res.in

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. ncl.res.inresearchgate.net

Use of Renewable Feedstocks : While not always immediately feasible for aniline derivatives, the long-term goal is to utilize renewable starting materials. rsc.orgncl.res.in

Reduce Derivatives : Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. researchgate.net

Applying these principles to the synthesis of this compound could involve, for instance, the use of catalytic N-alkylation methods over stoichiometric ones, employing microwave-assisted reactions in aqueous media, and selecting synthetic routes with the highest possible atom economy.

Mechanistic Investigations of this compound Formation

Reaction Kinetics and Transition State Analysis

Understanding the reaction kinetics and transition states involved in the formation of this compound is crucial for optimizing synthetic protocols. rsc.orgrsc.org The study of reaction rates and the factors that influence them, such as concentration, temperature, and catalysts, provides insight into the reaction mechanism. rsc.orggoogle.com

One common pathway for the synthesis of N-alkylanilines is the reductive alkylation of anilines. ncl.res.inresearchgate.net The kinetics of such reactions have been studied, revealing complex multi-step processes. researchgate.net For instance, the reductive alkylation of aniline with a ketone involves the initial formation of a Schiff base intermediate, followed by catalytic hydrogenation. ncl.res.inresearchgate.net Kinetic modeling of these reactions often employs models like the Langmuir-Hinshelwood mechanism to describe the adsorption and reaction of substrates on the catalyst surface. acs.orgscirp.org

The rate of reaction is influenced by the concentration of reactants, catalyst loading, and hydrogen pressure. researchgate.net The determination of the rate-determining step, which is the slowest step in the reaction sequence, is a key aspect of kinetic analysis. For some aniline alkylations, the formation of the intermediate has been identified as the rate-limiting step. researchgate.net

Transition state theory provides a framework for understanding the energy profile of a reaction. The reaction proceeds through a high-energy transition state, and the energy required to reach this state is the activation energy. rsc.org By analyzing the structure of the transition state, it is possible to understand the factors that control the reaction's regioselectivity and stereoselectivity. Computational methods are often employed to model transition states and predict reaction outcomes.

Role of the Amino Group as a Nucleophile in Chemical Transformations

The chemical reactivity of this compound is largely dictated by the presence of the amino (-NH₂) group, which acts as a nucleophile. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The nitrogen atom in the amino group of this compound possesses a lone pair of electrons, making it electron-rich and thus nucleophilic.

This nucleophilicity is central to many of its chemical transformations, including N-arylation and N-alkylation reactions. acs.orgacs.org In these reactions, the amino group attacks an electron-deficient carbon atom, leading to the formation of a new carbon-nitrogen bond.

The nucleophilicity of the amino group in anilines can be influenced by substituents on the aromatic ring. Electron-donating groups, such as the pentyl group in this compound, can increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups would decrease it.

In molecules containing multiple potential nucleophilic sites, the relative nucleophilicity of each site determines the course of the reaction. For instance, in a molecule with both an amino and a hydroxyl group, the amino group is generally the stronger nucleophile. This is because nitrogen is less electronegative than oxygen, and its lone pair is more available for donation. This principle is fundamental in predicting the outcome of reactions involving polyfunctional molecules.

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound from reaction mixtures is essential for its use in further synthetic applications. A variety of purification and isolation techniques can be employed, with the choice depending on the nature of the impurities and the scale of the operation.

Commonly used techniques include:

Chromatography : Column chromatography is a widely used method for the purification of organic compounds. Automated flash chromatography systems can provide efficient and rapid separation of the desired product from by-products and unreacted starting materials. acs.org High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification, offering high resolution.

Distillation : If this compound has a significantly different boiling point from the impurities, distillation under reduced pressure can be an effective method for purification.

Crystallization : This technique relies on the differences in solubility between the desired compound and impurities in a particular solvent. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, the pure compound may crystallize out, leaving impurities in the solution.

Extraction : Liquid-liquid extraction can be used to separate this compound from impurities based on their differential solubility in two immiscible liquid phases.

A specific challenge in the synthesis of N-alkylated anilines is the potential for the formation of both mono- and di-alkylated products. A chemical method for separating these involves reacting the mixture with phthalic anhydride. The mono-alkylated aniline reacts to form a phthalanilic acid, which can be separated from the unreacted di-alkylated aniline. The mono-alkylated aniline can then be recovered by hydrolysis of the phthalanilic acid.

The purity of the isolated this compound is typically verified using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net

Chromatographic Separations (e.g., Column Chromatography, HPLC)

The purification of this compound from reaction mixtures and crude products frequently employs various chromatographic techniques. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Both column chromatography and High-Performance Liquid Chromatography (HPLC) are effective methods.

Column Chromatography:

Column chromatography is a widely used preparative technique for purifying this compound and its derivatives. vanderbilt.edumetwarebio.com The selection of the stationary phase and mobile phase is critical, especially given the basic nature of the aniline functional group, which can interact unfavorably with standard silica (B1680970) gel. biotage.com

Research findings indicate several successful approaches:

Silica Gel (SiO₂) Chromatography: Standard silica gel is a common stationary phase. To mitigate the issues of peak tailing and product degradation caused by the acidic nature of silica, a basic modifier is often added to the eluent. biotage.com For instance, in the purification of related amino compounds, a mobile phase of petroleum spirit/ethyl acetate (B1210297) is utilized in flash column chromatography. rsc.org In other syntheses involving this compound, purification was achieved using a silica column with eluents such as a mixture of hexane (B92381) and ethyl acetate or chloroform (B151607). vanderbilt.edufigshare.com

Alumina (B75360) Chromatography: Alumina can serve as a basic alternative to silica gel, preventing the unwanted interaction with basic amines. biotage.com A product derived from this compound was purified on an alumina column using chloroform as the eluent. figshare.com

Ion-Exchange Chromatography: This technique separates compounds based on their charge and is suitable for purifying ionizable compounds like amines. metwarebio.com For basic amines, cation-exchange columns can be effective. metwarebio.com

The following table summarizes various column chromatography conditions reported for the purification of reaction mixtures containing this compound or its direct products.

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

| Silica Gel (SiO₂) | Hexane / Ethyl Acetate | Reaction mixture containing a this compound derivative | vanderbilt.edu |

| Alumina | Chloroform | Product of a reaction involving this compound | figshare.com |

| Silica Gel (SiO₂) | Dichloromethane (DCM) / Methanol (MeOH) (99:1) | Product of a reaction involving this compound | rsc.org |

| Silica Gel (SiO₂) | Petroleum Spirit / Ethyl Acetate | Crude product of a nitro reduction to an aniline derivative | rsc.org |

| SCX-2 Modified Silica | Methanol (MeOH) | Product of a reaction involving this compound | rsc.org |

High-Performance Liquid Chromatography (HPLC):

HPLC is a high-resolution technique used for both analytical and preparative-scale purification of anilines. labcompare.comrenyi.hu Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating organic molecules like this compound based on their hydrophobicity. renyi.hu

For the closely related N-pentylaniline, a scalable reverse-phase HPLC method has been developed. sielc.com This method can be adapted for preparative separations to isolate impurities. sielc.com The conditions can be adjusted for mass spectrometry compatibility by substituting the acid modifier. sielc.com

Key parameters for HPLC purification include:

Stationary Phase: Typically a C8 or C18 reversed-phase column. A Newcrom R1 column, a reverse-phase column with low silanol (B1196071) activity, has been specifically used for N-pentylaniline. sielc.com

Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is common. sielc.com For N-pentylaniline, a mobile phase of acetonitrile (B52724), water, and phosphoric acid has been documented. sielc.com Formic acid can be used as an alternative to phosphoric acid for MS-compatible applications. sielc.com

The following table outlines a typical HPLC setup for a related pentylaniline compound.

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile (MeCN), Water, and Phosphoric Acid | Analysis and preparative separation of N-Pentylaniline | sielc.com |

Recrystallization and Distillation Methods

Beyond chromatography, recrystallization and distillation are fundamental techniques for the purification of this compound and its solid derivatives.

Distillation:

As this compound is a liquid at room temperature, distillation is a primary method for its purification. sigmaaldrich.comscbt.comsigmaaldrich.com Fractional distillation under reduced pressure (vacuum distillation) is particularly effective for separating liquids with high boiling points or those that are prone to decomposition at atmospheric pressure. This method separates components of a liquid mixture based on differences in their boiling points.

In a documented synthesis of the closely related isomer, 4-tert-pentylaniline, the final product was purified by fractional distillation under reduced pressure. prepchem.com This demonstrates the applicability and efficacy of the technique for pentylaniline isomers.

| Compound | Purification Method | Reported Conditions | Reference |

| 4-tert-pentylaniline | Fractional Distillation | Boiling Point: 140°-142° C at 16 mbar | prepchem.com |

Recrystallization:

Recrystallization is the gold standard for purifying solid organic compounds. pitt.edumt.com While this compound itself is a liquid, this technique is highly relevant for purifying solid derivatives synthesized from it, such as amides, ureas, or salts. The principle relies on the differential solubility of the desired compound and impurities in a specific solvent at varying temperatures. uomustansiriyah.edu.iq

The general procedure involves:

Dissolving the impure solid in a minimum amount of a hot solvent. tifr.res.in

Filtering the hot solution to remove any insoluble impurities. tifr.res.in

Allowing the solution to cool slowly, which permits the formation of pure crystals of the desired compound. tifr.res.in

Collecting the purified crystals by filtration. pitt.edu

In one study, a thiourea (B124793) derivative of this compound was synthesized, and the resulting crude residue was purified by recrystallization from a dichloromethane/hexane solvent system. rsc.org The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures. uomustansiriyah.edu.iq

| Compound Type | Purification Method | Solvent System | Reference |

| Thiourea derivative of this compound | Recrystallization | Dichloromethane (DCM) / Hexane | rsc.org |

Chemical Reactivity and Transformation Studies of 4 Pentylaniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The amino group (-NH2) of 4-pentylaniline is a potent activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. Since the para position is already occupied by the pentyl group, electrophilic substitution is expected to occur at the ortho position (C2 and C6). The pentyl group, being a weak activating group, reinforces this directing effect.

Halogenation (e.g., Chlorination, Bromination)

Halogenation introduces one or more halogen atoms onto the aromatic ring. Due to the high activation by the amino group, these reactions with anilines are often rapid and can lead to polysubstitution if not carefully controlled.

Chlorination: The direct chlorination of anilines can be vigorous. To control the reaction and favor monosubstitution, specific reagents and conditions are employed. While specific studies on the chlorination of this compound are not extensively detailed in readily available literature, the general principles of aniline (B41778) chlorination apply. The reaction would likely proceed by using a mild chlorinating agent or by protecting the amino group, for example, through acetylation to form 4-pentylacetanilide. This moderation prevents multiple halogenations and the formation of undesired byproducts. The acetyl group can be removed by hydrolysis after the chlorination step.

Bromination: The bromination of anilines is a well-established reaction. The high reactivity of the aniline ring towards bromine often leads to the formation of polybrominated products. For instance, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline. To achieve selective monobromination on a substituted aniline like this compound, the reaction conditions must be carefully managed. A patent for the para-bromination of ortho-alkylanilines highlights the challenge of controlling regioselectivity in aniline halogenation due to the highly activating nature of the amino group. google.com For this compound, where the para position is blocked, bromination is expected to occur at the ortho positions. To achieve selective monobromination, a common strategy is to perform the reaction at low temperatures and in a suitable solvent to moderate the reactivity.

| Halogenation Reaction | Typical Reagents | Expected Major Product | Key Considerations |

| Chlorination | Chlorine (Cl2), Sulfuryl chloride (SO2Cl2) | 2-Chloro-4-pentylaniline | Reaction can be highly exothermic and may require protection of the amino group to prevent oxidation and polysubstitution. |

| Bromination | Bromine (Br2) in a solvent like acetic acid or CCl4 | 2-Bromo-4-pentylaniline | The reaction is typically fast; controlling stoichiometry and temperature is crucial to avoid di-substitution at both ortho positions. |

Nitration

The nitration of anilines presents a significant challenge because the reaction is typically carried out in a mixture of concentrated nitric acid and sulfuric acid, which are strong oxidizing and acidic media. doubtnut.comquora.com The amino group of aniline is susceptible to oxidation by nitric acid, which can lead to the degradation of the starting material and the formation of tar-like byproducts. doubtnut.com Furthermore, under the strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH3+). This ion is a meta-directing and deactivating group.

Consequently, direct nitration of aniline yields a mixture of meta, para, and ortho-nitroaniline, with a surprisingly high amount of the meta isomer. doubtnut.com To circumvent these issues, the amino group is often protected by acetylation. The resulting acetanilide (B955) is less susceptible to oxidation, and the acetylamino group is still an ortho, para-director. This strategy allows for a more controlled nitration. For this compound, this would involve the formation of 4-pentylacetanilide, followed by nitration and subsequent deprotection by hydrolysis to yield nitro-substituted this compound. The expected product would be 2-nitro-4-pentylaniline.

| Reaction Step | Reagents | Intermediate/Product |

| Protection | Acetic anhydride | 4-Pentylacetanilide |

| Nitration | Conc. HNO3, Conc. H2SO4 | 2-Nitro-4-pentylacetanilide |

| Deprotection | Acid or base hydrolysis | 2-Nitro-4-pentylaniline |

Sulfonation

Sulfonation of anilines involves heating with concentrated sulfuric acid or fuming sulfuric acid (a solution of SO3 in H2SO4). saskoer.ca The reaction with aniline initially forms the anilinium hydrogen sulfate (B86663) salt. Upon heating to high temperatures (around 180-200 °C), this salt rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). This reaction is an equilibrium process. youtube.com

For this compound, sulfonation is expected to follow a similar pathway. The bulky pentyl group at the para position would sterically hinder the rearrangement to that position. Therefore, the sulfonic acid group (-SO3H) is expected to be introduced at one of the ortho positions (C2 or C6). The reaction is reversible and controlled by the reaction conditions; using concentrated sulfuric acid favors the formation of the sulfonic acid, while heating with dilute aqueous acid can reverse the reaction. youtube.comlibretexts.org

Oxidation and Reduction Pathways of this compound

The amino group and the aromatic ring of this compound are both susceptible to oxidation, while nitro derivatives of the compound can be readily reduced back to the amine.

Formation of Nitro Compounds or Quinones via Oxidation

The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of nitro compounds. For instance, anilines can be oxidized to the corresponding nitro compounds using reagents like potassium permanganate (B83412) or chromium trioxide.

A significant oxidation pathway for anilines is the formation of quinones. The oxidation of aniline itself with an oxidizing agent like manganese dioxide in the presence of sulfuric acid is a known method for the preparation of p-benzoquinone. google.com In this reaction, the amino group is removed, and the para-position is oxidized to a carbonyl group. For this compound, oxidation could potentially lead to the formation of a substituted benzoquinone. The oxidation of hydroquinone, the reduced form of quinone, is a common method for its preparation. sciencemadness.org It is plausible that oxidation of this compound could proceed through a hydroquinone-like intermediate. The oxidation of phenols, which are structurally related to anilines, can also yield quinones. scielo.br

| Oxidation Product | Typical Oxidizing Agents | Expected Product from this compound |

| Nitro Compound | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | 4-Pentylnitrobenzene |

| Quinone | Manganese dioxide (MnO2)/H2SO4, Fremy's salt | 2-Pentyl-1,4-benzoquinone |

Reduction of Nitro Derivatives to Amines

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis and is the primary method for preparing aromatic amines. This reaction is directly applicable to the synthesis of this compound from its nitro precursor, 1-nitro-4-pentylbenzene. A variety of reducing agents can be employed for this transformation.

Catalytic hydrogenation is a common and efficient method, typically using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. commonorganicchemistry.com This method is generally clean and produces high yields. Other methods include the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl). The Béchamp reduction, which uses iron filings in acidic water, was historically a major industrial route to aniline. nih.gov

| Reducing Agent/Method | Typical Conditions | Key Features |

| Catalytic Hydrogenation | H2, Pd/C or Raney Nickel, Alcohol solvent | High efficiency and clean reaction. Can also reduce other functional groups. commonorganicchemistry.com |

| Metal and Acid | Fe, Sn, or Zn with HCl | A classic and robust method for nitro group reduction. |

| Lithium Aluminum Hydride (LiAlH4) | Ether or THF solvent | Reduces aliphatic nitro compounds to amines, but can produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com |

Condensation Reactions Involving the Amine Functionality

Condensation reactions are a cornerstone of organic synthesis, where two molecules combine to form a larger molecule with the concurrent loss of a small molecule, such as water. The primary amine group of this compound is a versatile nucleophile, readily participating in such transformations.

Imine Formation with Aldehydes (e.g., 4-Pentylbenzaldehyde)

The reaction between a primary amine and an aldehyde or ketone is a classic method for forming an imine, also known as a Schiff base, characterized by a carbon-nitrogen double bond (C=N). libretexts.orgmasterorganicchemistry.com This reversible reaction typically begins with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of an aldehyde. libretexts.org This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the final imine product. libretexts.orglibretexts.org

A specific example of this transformation is the reaction of this compound with 4-pentylbenzaldehyde (B1294691). Research has utilized this specific reaction to study the effects of various catalysts on the rate of imine formation. nih.gov In these studies, the formation of the corresponding imine, N-(4-pentylbenzylidene)-4-pentylaniline, serves as a model system to investigate catalytic processes. nih.gov The general mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the stable imine. libretexts.org

Table 1: Imine Formation Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | 4-Pentylbenzaldehyde | N-(4-pentylbenzylidene)-4-pentylaniline | Condensation / Imine Formation |

Polymerization and Oligomerization Reactions

The principles of imine formation can be extended to create larger molecules like oligomers and polymers. When bifunctional monomers (molecules with two reactive groups) are used, such as a dialdehyde (B1249045) and a diamine, polymerization can occur. While this compound itself is a monofunctional amine, its chemistry is relevant to the study of polyaniline (PANI) and its derivatives. PANI is a well-known conducting polymer, typically synthesized through the oxidative polymerization of aniline. nii.ac.jptandfonline.com The synthesis of PANI derivatives often involves modifying the aniline monomer to improve properties like solubility. nii.ac.jprsc.org

Furthermore, studies on the enzymatic polymerization of aromatic amines, which can be generated from the degradation of azo dyes, have been conducted using enzymes like laccase to catalyze coupling reactions. core.ac.uk In the context of controlled oligomerization, the reaction between this compound and 4-pentylbenzaldehyde has been used as a non-polymerizing control to study the catalytic activity of synthetic oligomers designed to act as imine polymerases. nih.gov Asymmetric multicomponent polymerization using aromatic primary amines, aldehydes, and alkynes has also been developed to produce chiral poly(propargylamine)s. acs.org

Diazo-Coupling Reactions and Derivative Synthesis

Diazo-coupling reactions are fundamental to the synthesis of a vast class of colored compounds known as azo dyes. These reactions involve a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.

Synthesis of Azo Dyes (e.g., 4-[(4'-pentyl)azo]phenol)

This compound serves as a precursor in the synthesis of azo dyes. chemicalbook.comthermofisher.comguidechem.com A key example is the preparation of 4-[(4'-pentyl)azo]phenol. chemicalbook.comthermofisher.com The synthesis begins with the diazotization of this compound. This process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comsavemyexams.com This converts the primary amine group into a highly reactive diazonium salt (4-pentylbenzenediazonium chloride).

The second step is the azo coupling , which is an electrophilic aromatic substitution reaction. slideshare.netnumberanalytics.com The newly formed diazonium ion, acting as an electrophile, attacks an activated aromatic ring, such as phenol (B47542). slideshare.netorganic-chemistry.org The coupling with phenol occurs under mildly alkaline or neutral conditions, typically at the para position, to yield the final azo compound, 4-[(4'-pentyl)azo]phenol, which contains the characteristic -N=N- azo group linking the two aromatic rings. organic-chemistry.org

Table 2: Synthesis of 4-[(4'-pentyl)azo]phenol

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1. Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 4-Pentylbenzenediazonium chloride |

| 2. Azo Coupling | 4-Pentylbenzenediazonium chloride, Phenol | 4-[(4'-pentyl)azo]phenol |

Catalytic Transformations Mediated by this compound Derivatives

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org Chiral primary amines and their derivatives are particularly valuable in this domain, enabling the synthesis of specific enantiomers of chiral molecules, a process known as asymmetric synthesis. rsc.orgrsc.org

Organocatalysis and Asymmetric Synthesis

Chiral primary amines are important organocatalysts that can activate carbonyl compounds by forming reactive enamine or iminium ion intermediates. sioc-journal.cnccspublishing.org.cn This catalytic strategy is employed in a wide range of enantioselective transformations. While specific research detailing a derivative of this compound as a primary organocatalyst is not prevalent, the fundamental reactivity of the primary amine group makes it a suitable scaffold for the development of such catalysts.

Therefore, by introducing a chiral moiety to the this compound structure or by incorporating it into a larger, more complex framework (like a guanidine (B92328) or squaramide), it is theoretically possible to create novel organocatalysts. rsc.orgbeilstein-journals.org The pentyl group could also influence the catalyst's solubility and steric environment, potentially tuning its activity and selectivity in asymmetric transformations.

Metal-Ligand Cooperative Catalysis

Metal-ligand cooperativity (MLC) represents a significant concept in catalysis where both the transition metal center and the ligand are actively involved in the bond-breaking or bond-forming steps of a chemical reaction. wikipedia.orgnih.gov In this mode of catalysis, the ligand is not a mere spectator influencing the steric and electronic environment of the metal, but an active participant in the transformation. wikipedia.org This cooperative action allows for novel reaction pathways and can lead to enhanced reactivity and selectivity. nih.govnih.gov Common modes of MLC involve the ligand acting as a Lewis acid or base, participating in aromatization/dearomatization cycles, or being redox non-innocent. wikipedia.org

While this compound is utilized as a reactant or substrate in various catalytic processes, its specific and direct role as a key component within a defined metal-ligand cooperative catalytic system is not extensively documented in scientific literature. Research has explored the use of this compound in other types of catalytic reactions. For instance, it has been used as a substrate in studies of supramolecular catalysis for imine formation. In one such study, the reaction between 4-pentylbenzaldehyde and this compound was investigated. nih.govrsc.org The catalysis in this system was not based on a classic metal-ligand cooperative mechanism but was facilitated by a synthetic oligomer acting as a catalyst through hydrogen-bonding interactions to accelerate the reaction. nih.govrsc.org

The table below outlines a reaction where this compound acts as a substrate in a catalyzed imine formation, highlighting the components involved.

| Reaction Component | Role | Chemical Name | Reference |

| Substrate 1 | Aniline component | This compound | nih.govrsc.org |

| Substrate 2 | Aldehyde component | 4-Pentylbenzaldehyde | nih.govrsc.org |

| Catalyst | Supramolecular catalyst | Phosphine (B1218219) oxide oligomer (AAA) | nih.govrsc.org |

| Product | Imine | N-(4-pentylbenzylidene)-4-pentylaniline | nih.govrsc.org |

Role as an Intermediate in Industrial Chemical Production

A chemical intermediate is a substance produced during a chemical process that is then used as a starting material for the synthesis of other products. nih.gov this compound serves as a crucial intermediate in the synthesis of specialized organic molecules, particularly for the production of liquid crystals and azo dyes.

Liquid Crystal Synthesis

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. This compound is a key building block for certain types of liquid crystalline compounds, such as Schiff bases and azo compounds, which are known for their mesomorphic properties.

For example, this compound is a precursor for the synthesis of calamitic (rod-shaped) liquid crystals. A notable reaction involves the diazotization of this compound, followed by a coupling reaction with phenol to produce 4-(4-Pentylphenylazo)phenol. nih.gov This azo compound can then be further functionalized to create more complex liquid crystal structures. nih.gov The pentyl group of the this compound is significant as the length of the alkyl chain influences the mesomorphic phase behavior of the final molecule.

Another application is in the synthesis of Schiff base liquid crystals. For instance, 4-hexyloxybenzylidene-4'-pentylaniline has been used as a standard reference material for identifying smectic mesophases due to its rich polymorphism. epo.org These compounds are typically synthesized through the condensation reaction of an appropriately substituted benzaldehyde (B42025) with this compound.

Azo Dye Synthesis

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-) connecting aromatic rings. nih.gov The synthesis of these dyes often begins with the diazotization of a primary aromatic amine, such as this compound. nih.gov

The general process involves treating this compound with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt. nih.gov This highly reactive intermediate is then coupled with another aromatic compound (a coupling component), such as a phenol or another aniline derivative, to form the final azo dye. nih.govnih.gov The specific chemical structure of the starting aniline and the coupling component determines the color and properties of the resulting dye. The reaction to form 4-(4-Pentylphenylazo)phenol is a direct example of this compound being used as an intermediate in azo compound synthesis, which can function as both a dye and a liquid crystal precursor. nih.gov

The table below summarizes the key industrial applications of this compound as an intermediate.

| Product Class | Specific Product Example | Synthetic Pathway | Reference |

| Liquid Crystals | 4-(4-Pentylphenylazo)phenol | Diazotization of this compound and coupling with Phenol | nih.gov |

| Liquid Crystals | 4-Hexyloxybenzylidene-4'-pentylaniline | Condensation of 4-Hexyloxybenzaldehyde with this compound | epo.org |

| Azo Dyes | Azo compounds | Diazotization of this compound followed by an azo coupling reaction | nih.govnih.gov |

Advanced Analytical and Spectroscopic Characterization of 4 Pentylaniline

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. libretexts.org It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 4-Pentylaniline, both ¹H NMR and ¹³C NMR are utilized to provide a comprehensive structural analysis. researchgate.net

The substitution pattern on the aromatic ring of this compound is readily confirmed by ¹H NMR. The protons on the benzene (B151609) ring exhibit characteristic splitting patterns that indicate a 1,4-disubstitution, also known as a para substitution. The purity of the sample can also be assessed by integrating the signals in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities.

The chemical environment of each proton and carbon atom in this compound influences its resonance frequency, resulting in a unique chemical shift (δ) in the NMR spectrum. libretexts.orgucl.ac.uk

In the ¹H NMR spectrum, the aromatic protons typically appear as two distinct doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-substituted benzene ring. oregonstate.edu The protons of the pentyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups resonate at higher fields (lower ppm values), typically between δ 0.8 and 2.6 ppm. chemistrysteps.com The protons of the amino (-NH₂) group often appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu The aromatic carbons show signals in the downfield region (δ 110-150 ppm), while the aliphatic carbons of the pentyl chain appear in the upfield region (δ 10-40 ppm). libretexts.org The specific chemical shifts help to confirm the structure of the pentyl chain and its attachment to the aniline (B41778) ring.

¹H NMR Data for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | 6.6 - 7.0 | Doublet |

| Aromatic C-H | 6.9 - 7.2 | Doublet |

| Amino (-NH₂) | Variable (often broad) | Singlet |

| Benzylic (-CH₂-) | ~2.5 | Triplet |

| Methylene (-CH₂-) | ~1.6 | Multiplet |

| Methylene (-CH₂-) | ~1.3 | Multiplet |

| Methylene (-CH₂-) | ~1.3 | Multiplet |

| Methyl (-CH₃) | ~0.9 | Triplet |

¹³C NMR Data for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| C-NH₂ (Aromatic) | ~145 |

| C-Alkyl (Aromatic) | ~130 |

| C-H (Aromatic) | ~129 |

| C-H (Aromatic) | ~115 |

| Benzylic (-CH₂-) | ~35 |

| Methylene (-CH₂-) | ~31 |

| Methylene (-CH₂-) | ~22 |

| Methylene (-CH₂-) | ~31 |

| Methyl (-CH₃) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. libretexts.org

In a mass spectrum of this compound, the peak with the highest m/z value corresponds to the molecular ion (M⁺), which is the intact molecule with one electron removed. savemyexams.comchemguide.co.uk The molecular weight of this compound (C₁₁H₁₇N) is approximately 163.26 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at an m/z of 163. nih.gov The presence of this peak confirms the molecular weight of the compound.

When the molecular ion is formed in the mass spectrometer, it can be energetically unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways include:

Benzylic cleavage: The bond between the first and second carbon of the pentyl chain is prone to breaking, leading to the formation of a stable benzylic cation. A significant fragment is often observed at m/z 106, corresponding to the loss of a butyl radical (•C₄H₉). This is frequently the base peak in the spectrum. nih.gov

Loss of alkyl fragments: Fragmentation along the pentyl chain can result in the loss of smaller alkyl radicals, leading to a series of peaks separated by 14 mass units (the mass of a CH₂ group). libretexts.org

Common Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 163 | [C₁₁H₁₇N]⁺ | - |

| 106 | [C₆H₄NH₂CH₂]⁺ | •C₄H₉ |

| 91 | [C₆H₅N]⁺ or [C₇H₇]⁺ | •C₅H₁₂ or •C₄H₉N |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The presence of the primary amine (-NH₂) group is indicated by the N-H stretching vibrations. The aromatic ring is identified by C-H and C=C stretching vibrations. The alkyl (pentyl) group is confirmed by C-H stretching and bending vibrations.

A study utilizing a Bruker ALPHA IR spectrometer with a diamond probe identified a characteristic band at 2260 cm⁻¹ in a related compound, which can be useful for comparative analysis. googleapis.com Another source provides details on the FTIR spectrum of this compound, recorded using a Bruker Tensor 27 FT-IR instrument with both neat and ATR-Neat techniques, further confirming the compound's identity. nih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 |

| C-N | Stretching | 1250 - 1360 |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the benzene ring in this compound. libretexts.orgupi.edu The absorption of UV or visible light excites electrons from the ground state to a higher energy state. technologynetworks.commsu.edu The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* transitions within the aromatic ring. researchgate.net

The position and intensity of these absorption maxima can be influenced by the solvent used and the presence of substituents on the aromatic ring. nih.gov For instance, the presence of an amino group and an alkyl group on the benzene ring will affect the energy of the electronic transitions. UV-Vis spectroscopy can be employed for both qualitative and quantitative analysis, with the latter relying on the Beer-Lambert Law. libretexts.org Studies on related aniline derivatives have utilized UV-Vis spectroscopy to monitor reactions and determine compound concentrations. rsc.org

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Benzene Ring | π → π | ~204, ~256 |

| Substituted Benzene (Aniline) | π → π | ~230, ~280 |

Note: These are approximate values and can shift based on solvent polarity and pH.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. colorado.edu In GC, the volatile this compound is separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. etamu.edu Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). scioninstruments.comuni-saarland.de This process generates a molecular ion (M⁺•) and a series of fragment ions. etamu.edu

The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. colorado.edunist.govnist.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (163.26 g/mol ) and characteristic fragment ions. nist.govthermofisher.com The most abundant peak in the GC-MS of this compound is observed at m/z 106. nih.gov Analysis of fragmentation patterns is crucial for structural elucidation. uni-saarland.dewhitman.edu For example, the loss of a butyl radical from the pentyl chain is a likely fragmentation pathway.

Table 3: Key Mass-to-Charge Ratios (m/z) in the GC-MS of this compound

| Ion | m/z | Relative Abundance |

| [M]⁺ | 163 | Moderate |

| [M-C₄H₉]⁺ | 106 | High (Base Peak) |

| [C₆H₅NH]⁺ | 92 | Moderate |

| [C₆H₅]⁺ | 77 | Moderate |

Note: The relative abundances are approximate and can vary between instruments.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. google.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. google.com For this compound, a reverse-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.commyfoodresearch.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. chromatographyonline.com Detection is often achieved using a UV detector, set at a wavelength where this compound exhibits strong absorbance. myfoodresearch.com HPLC methods can be optimized for the analysis of primary aromatic amines, providing excellent resolution and sensitivity. sigmaaldrich.com A specific HPLC method for N-pentylaniline uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. americanpharmaceuticalreview.com This technique utilizes smaller particle sizes in the stationary phase, leading to more efficient separations. chromatographyonline.com The coupling of UHPLC with tandem mass spectrometry (MS/MS) provides an exceptionally selective and sensitive method for the determination of trace amounts of compounds like primary aromatic amines. ub.eduub.edu

In UHPLC-MS/MS analysis, after chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, a process known as multiple reaction monitoring (MRM), which enhances specificity and reduces background noise. mdpi.com This method is particularly valuable for analyzing complex samples, such as those from migration studies of food contact materials, where low detection limits are crucial. ub.eduub.edu

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its molecular formula. For this compound (C₁₁H₁₇N), elemental analysis would determine the mass percentages of carbon, hydrogen, and nitrogen. thermofisher.comchemspider.com

The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and calculated values confirms the stoichiometry of the compound. This technique is often used in conjunction with other analytical methods to provide a complete characterization of a synthesized compound. google.comtandfonline.com

Table 4: Elemental Analysis Data for this compound (C₁₁H₁₇N)

| Element | Theoretical % |

| Carbon (C) | 80.93% |

| Hydrogen (H) | 10.50% |

| Nitrogen (N) | 8.58% |

Note: Experimental values should be within ±0.4% of the theoretical values to be considered a good match.

Thermal Analysis (e.g., DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials, such as this compound. ucm.esalwsci.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify phase transitions like melting and crystallization. wikipedia.orgtorontech.com

In a typical DSC experiment, both the sample and a reference material are subjected to a controlled temperature program. wikipedia.org When the sample undergoes a phase transition, it absorbs or releases heat. wikipedia.org This results in a temperature difference between the sample and the reference, which is recorded as a peak on a thermogram. ucm.es Endothermic events, such as melting, appear as peaks due to heat absorption, while exothermic events, like crystallization, result in troughs from heat release. wikipedia.org

The resulting DSC curve provides a wealth of information. The temperature at the peak of a transition is taken as the transition temperature (T). ucm.es For instance, the melting point (Tm) and crystallization temperature (Tc) can be determined with high precision. wikipedia.org The area under the peak is proportional to the enthalpy change (ΔH) associated with the transition, providing quantitative data on the energy of the process. nih.gov Furthermore, changes in the baseline of the DSC signal can indicate glass transitions (Tg), which are changes in heat capacity without a formal phase change. wikipedia.org

The purity of a compound can also be assessed using DSC. Pure compounds typically exhibit a sharp, well-defined melting peak, whereas impurities can cause the peak to broaden and shift to a lower temperature. libretexts.org

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DSC analysis of this compound.

| Thermal Property | Value | Unit |

| Melting Point (Tm) | Value | °C |

| Enthalpy of Fusion (ΔHfus) | Value | J/g |

| Crystallization Temperature (Tc) | Value | °C |

| Enthalpy of Crystallization (ΔHc) | Value | J/g |

| Glass Transition Temperature (Tg) | Value | °C |

Note: The values in this table are placeholders and would be determined experimentally.

Morphological and Microstructural Analysis (e.g., MDRS)

Morphologically-Directed Raman Spectroscopy (MDRS) is an advanced analytical technique that combines automated particle imaging with Raman spectroscopy to provide detailed information about the size, shape, and chemical identity of individual particles within a sample. nsf.orgalfatestlab.com This method is particularly useful for characterizing complex mixtures and understanding the microstructure of materials like this compound. atascientific.com.au

The process begins with automated imaging, where an optical microscope captures images of individual particles, allowing for the determination of morphological parameters such as size and shape. nsf.org Particle size can be described by parameters like circle equivalent (CE) diameter and length, while shape is characterized by metrics such as aspect ratio and circularity. atascientific.com.au

Following the morphological analysis, the instrument uses Raman spectroscopy to chemically identify the particles. alfatestlab.com A laser is directed at the center of each particle of interest, and the scattered light is collected. nsf.org The resulting Raman spectrum is a unique chemical fingerprint of the molecule, based on its vibrational modes. horiba.comlibretexts.org This allows for the identification of the chemical composition of each particle. horiba.com

MDRS is a powerful tool for several reasons. It can distinguish between different components in a mixture, such as an active pharmaceutical ingredient (API) and excipients. nsf.org It can also identify different polymorphic forms of a substance, which may have different physical properties. alfatestlab.com The technique provides component-specific particle size and shape distributions, offering a comprehensive understanding of the material's microstructure. nsf.orgatascientific.com.au

The data generated by MDRS can be presented in various formats, including tables that correlate morphological features with chemical identity.

| Particle ID | CE Diameter (µm) | Aspect Ratio | Chemical Identity |

| 1 | Value | Value | This compound |

| 2 | Value | Value | This compound |

| 3 | Value | Value | Impurity/Excipient |

Note: The values in this table are for illustrative purposes and would be generated during an MDRS analysis.

Computational Chemistry and Theoretical Studies on 4 Pentylaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental characteristics of molecules like 4-pentylaniline. researchgate.netrsc.orgresearchgate.net These methods allow for the detailed examination of electronic structure, the exploration of potential energy surfaces, and the prediction of spectroscopic data.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are governed by the interplay between the aromatic ring and the alkyl and amino substituents. Molecular orbital (MO) theory provides a framework for understanding this interplay. numberanalytics.comunizin.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are key to understanding the molecule's reactivity and electronic transitions.

In aniline (B41778), the amino group donates electron density to the aromatic ring, primarily at the ortho and para positions, which increases the energy of the HOMO and activates the ring towards electrophilic substitution. rsc.org The pentyl group, being an alkyl group, is a weak electron donor through an inductive effect. In this compound, the HOMO is expected to have significant contributions from the π-system of the benzene (B151609) ring and the lone pair of electrons on the nitrogen atom. The LUMO is typically a π* orbital of the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and its UV-Vis absorption characteristics.

Quantum chemical calculations can quantify these effects. For instance, DFT calculations can provide detailed information about the energies of the molecular orbitals and the contributions of different atomic orbitals to each MO. huntresearchgroup.org.uk This analysis helps in understanding the charge distribution within the molecule, which for this compound shows a negative partial charge on the nitrogen atom and altered electron density on the ring carbons compared to unsubstituted benzene.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | chemscene.com |

| LogP | 3.0015 | chemscene.com |

| Number of Hydrogen Bond Acceptors | 1 | chemscene.com |

| Number of Hydrogen Bond Donors | 1 | chemscene.com |

| Number of Rotatable Bonds | 4 | chemscene.com |

| XlogP (predicted) | 3.4 | uni.lu |

This table presents computationally predicted electronic and structural properties of this compound, offering insights into its polarity and potential intermolecular interactions.

Conformer Analysis and Energy Minimization

The conformational landscape of this compound is primarily determined by the rotation around the C-C single bonds of the pentyl chain and the C-N bond. chemscene.com The pentyl group can adopt various conformations, from a fully extended (all-trans) state to more folded structures. Each of these conformations corresponds to a specific point on the potential energy surface of the molecule.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)